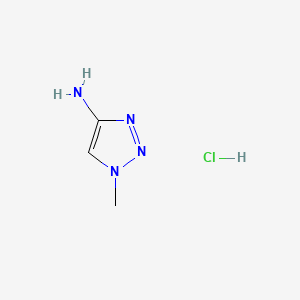

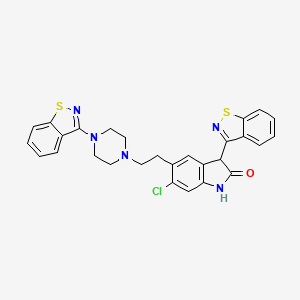

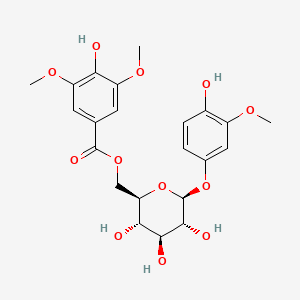

![molecular formula C8H9N3 B569184 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 116599-56-5](/img/structure/B569184.png)

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This process can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The alkylation reaction on the imidazo[4,5-b]pyridine core is not selective and often results in different monoalkylated and polyalkylated products .科学的研究の応用

Chemical Modifications and Derivatives

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine, along with its derivatives, plays a significant role in chemical research, particularly in the synthesis and modification of heterocyclic compounds. For instance, Yutilov et al. (2005) explored the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, which are closely related to this compound, demonstrating the formation of various halogenated derivatives under specific conditions. These chemical modifications expand the utility of the compound in creating a diverse range of chemical entities (Y. M. Yutilov, K. Lopatinskaya, N. N. Smolyar, & S. V. Gres’ko, 2005).

Biological Activity and Therapeutic Potential

Imidazo[4,5-b]pyridine derivatives, including this compound, have been studied for their potential therapeutic applications. Deep et al. (2016) reviewed the wide range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, highlighting its significance in the development of compounds with anticancer, antimicrobial, and various other pharmacological activities (A. Deep, R. Bhatia, R. Kaur, Sanjiv Kumar, U. Jain, Harinder Singh, S. Batra, D. Kaushik, & P. Deb, 2016).

Synthesis of Biologically Active Compounds

Pankina et al. (2013) investigated the synthesis of new derivatives of imidazo[4,5-b]pyridine for subsequent biological property exploration. This study underscores the ongoing interest in modifying and exploring imidazo[4,5-b]pyridine derivatives for potential biological activities, including antiviral, antitumor, and antimicrobial properties (O. Pankina, T. Koval, N. Korotkikh, & N. N. Smolyar, 2013).

Spectral and Structural Analysis

Investigations into the spectral characteristics and structural properties of imidazo[4,5-b]pyridine derivatives, including this compound, provide valuable insights for chemical and pharmaceutical applications. For example, Mishra et al. (2013) studied the spectral characteristics of derivatives to understand the mechanism of dual fluorescence, which has implications in photophysical and photochemical studies (A. Mishra, S. Sahu, N. Dash, S. Behera, & G. Krishnamoorthy, 2013).

Safety and Hazards

特性

IUPAC Name |

5,6-dimethyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-7-8(10-4-9-7)11-6(5)2/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHRJZDAOSOXBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN2)N=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284331 |

Source

|

| Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116599-56-5 |

Source

|

| Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116599-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

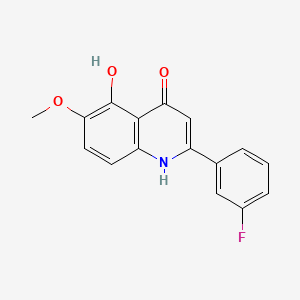

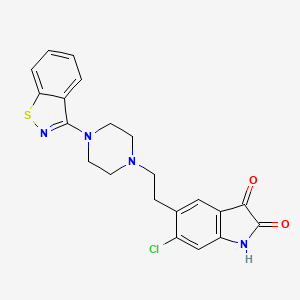

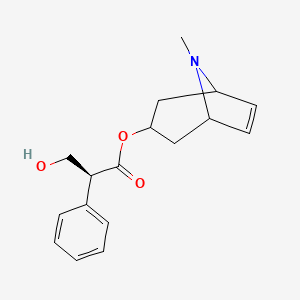

![N-[(1R,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carba](/img/no-structure.png)

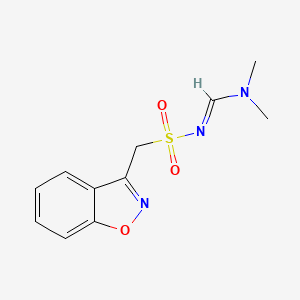

![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)

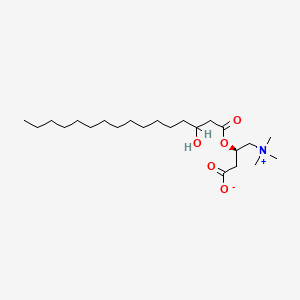

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)